5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one
Description
De Novo Synthesis Approaches
De novo synthesis involves the systematic construction of the target molecule, beginning with the formation of the core heterocyclic ring and concurrently or sequentially introducing the required substituents.
The dihydrofuran-2(3H)-one, or γ-butyrolactone, is a common structural motif, and numerous methods exist for its synthesis. nih.gov A prevalent strategy involves the intramolecular cyclization of γ-hydroxycarboxylic acids or their corresponding esters. This lactonization is often acid-catalyzed and proceeds by an intramolecular esterification.
For the specific target, a suitable precursor would be 4-hydroxyoctanoic acid or its ester. The cyclization of this precursor would yield 5-butyldihydrofuran-2(3H)-one, the parent lactone for subsequent halogenation. Alternative modern approaches include the catalytic cyclization of specifically functionalized acyclic precursors. For instance, gold-catalyzed cyclization of 4-bromo-3-yn-1-ols provides a route to γ-butyrolactones. organic-chemistry.org Another method involves the carboxylative cyclization of allylic alcohols, which uses CO₂ as a source for the carbonyl group in a process often mediated by photoredox catalysis. acs.orgnih.gov
| Starting Material Type | Reaction Type | Catalyst/Reagent | Product |
| γ-Hydroxycarboxylic Acid | Intramolecular Esterification | Acid (e.g., H₂SO₄) | γ-Butyrolactone |
| 4-Bromo-3-yn-1-ol | Electrophilic Cyclization | AuCl₃ | γ-Butyrolactone |
| Allylic Alcohol | Carboxylative Cyclization | Photoredox/HAT Catalyst | γ-Butyrolactone |
Introducing the gem-dichloro group at the C-3 position (the α-position to the carbonyl) is a critical step. This can be achieved either before or after the lactone ring is formed.
One plausible de novo route involves a Reformatsky-type reaction. wikipedia.orgorganic-chemistry.org This approach would utilize an aldehyde (pentanal) as the source of the butyl group and an α,α-dihaloester, such as ethyl dichloroacetate. The reaction, typically mediated by zinc metal, forms a zinc enolate from the dihaloester, which then adds to the aldehyde. nih.govbeilstein-journals.org The resulting β-hydroxy-α,α-dichloro ester intermediate can then undergo acid-catalyzed lactonization to yield the final product, 5-butyl-3,3-dichlorodihydrofuran-2(3H)-one.
Another strategy involves the conversion of a γ-keto acid precursor. For example, 3-oxooctanoic acid could be treated with a strong chlorinating agent like phosphorus pentachloride (PCl₅). PCl₅ is known to convert ketones into gem-dichlorides. stackexchange.comquora.com The reaction likely proceeds through the formation of a chlorophosphate intermediate, which is subsequently displaced to form the dichloride. stackexchange.com The carboxylic acid moiety could then induce cyclization under the reaction conditions or in a subsequent step.
In most de novo syntheses, the C-5 butyl side chain is incorporated from the very beginning by selecting an appropriate starting material. The choice of precursor dictates the final substituent at the 5-position of the lactone ring.
For instance, in the γ-hydroxy acid cyclization route, starting with a derivative of octanoic acid (an eight-carbon chain) ensures the presence of the butyl group. Similarly, in the Reformatsky approach mentioned above, the use of pentanal (a five-carbon aldehyde) directly installs the four-carbon butyl group at the eventual C-5 position of the lactone. The biosynthesis of certain natural γ-butyrolactones also shows that the side chain is derived from fatty acyl-CoA esters, which are incorporated early in the pathway. nih.govnih.gov
Functional Group Interconversions Leading to this compound
This strategy begins with a pre-formed lactone ring and modifies its functional groups to arrive at the target structure.
The most direct functional group interconversion approach starts with 5-butyldihydrofuran-2(3H)-one. The key transformation is the dichlorination of the α-carbon (C-3). This position is activated by the adjacent carbonyl group, making it susceptible to halogenation.
Several reagents are effective for such α-chlorinations:
Phosphorus Pentachloride (PCl₅): This reagent can chlorinate the α-position of ketones and esters, likely by reacting with the enol or enolate form of the carbonyl compound. quora.comyoutube.com The reaction of a carboxylic acid with PCl₅ typically yields an acyl chloride. chemguide.co.ukchemtube3d.com For a lactone, a double chlorination at the α-position can occur under harsh conditions.
Sulfuryl Chloride (SO₂Cl₂): This is a common reagent for the chlorination of active methylene (B1212753) compounds, including esters. acs.org The reaction can proceed via a free-radical pathway, often initiated by light or a radical initiator like AIBN (azobisisobutyronitrile), or via an ionic mechanism in the presence of a base. nih.govacs.org The reaction is known to produce α-chloro and α,α-dichloro products.
| Reagent | Typical Conditions | Mechanism Pathway |
| Phosphorus Pentachloride (PCl₅) | Heat, neat or in non-polar solvent | Ionic (via enol/enolate) |
| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator (e.g., AIBN), heat or UV light | Free Radical |
| Sulfuryl Chloride (SO₂Cl₂) | Base (e.g., pyridine) | Ionic |
An alternative route could involve starting with an unsaturated furanone, such as 5-butyl-2(5H)-furanone. The synthesis of such butenolides can be achieved through various methods, including the olefination of dihydroxyacetone followed by reduction. nih.gov Direct chlorination of the double bond in 5-butyl-2(5H)-furanone with Cl₂ could yield a vicinal dichloride, 5-butyl-3,4-dichlorodihydrofuran-2(3H)-one. Subsequent chemical manipulation would be required to transform this intermediate into the target 3,3-dichloro isomer, for example, through elimination and re-addition sequences, making this a more complex and less direct pathway than α-dichlorination of the saturated lactone.
Advanced Synthetic Techniques
The synthesis of complex molecules like this compound often necessitates the use of advanced synthetic methodologies to achieve desired efficiency, selectivity, and safety.
Photoredox Catalysis in Dihydrofuranone Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. researchgate.net This approach utilizes light energy to initiate single-electron transfer (SET) processes, enabling the formation of reactive intermediates under mild conditions. researchgate.netprinceton.edu The application of photoredox catalysis to the synthesis of dihydrofuranone scaffolds offers a green and efficient alternative to traditional methods. researchgate.net
In the context of dihydrofuranone synthesis, photoredox catalysis can facilitate cycloaddition reactions. For instance, a [3+2] cycloaddition of dicarbonyl compounds and alkenes can be achieved using a photoredox catalyst like eosin-Y under visible light irradiation. researchgate.net This method represents an atom-economical route to polysubstituted furans. researchgate.net The general mechanism involves the generation of a radical intermediate from the substrate, which then participates in the cyclization. researchgate.net
A potential photoredox-catalyzed approach to a precursor of this compound could involve the reaction of an appropriate bromo-precursor with an alkene. The excited state of a photoredox catalyst, such as Ir(ppy)3, could reduce an activated alkyl bromide to generate a radical intermediate. sci-hub.se This radical could then react with an alkene, followed by oxidation and intramolecular cyclization to form the dihydrofuranone ring. sci-hub.se
Table 1: Key Features of Photoredox Catalysis in Dihydrofuranone Synthesis
| Feature | Description | Reference |
| Energy Source | Utilizes visible light as a clean and sustainable energy source. | researchgate.net |
| Reaction Conditions | Typically proceeds under mild, room temperature conditions. | researchgate.net |
| Catalysts | Employs photocatalysts such as organic dyes (e.g., eosin-Y, methylene blue) or transition metal complexes (e.g., Ru(bpy)3Cl2, Ir(ppy)3). | researchgate.netprinceton.edumdpi.com |
| Mechanism | Involves single-electron transfer (SET) to generate radical intermediates. | researchgate.net |
| Advantages | High atom economy, functional group tolerance, and access to unique reaction pathways. | researchgate.netprinceton.edu |
Stereoselective Synthesis of Dihydrofuranone Derivatives
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for bioactive molecules. While specific stereoselective methods for this compound are not extensively documented, general strategies for the stereoselective synthesis of related dihydrofuranone and tetrahydrofuran (B95107) structures can be considered.
One common approach involves the use of chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. For tetrahydrofurans, stereoselective synthesis can be achieved through various methods, including intramolecular cyclization of chiral precursors. nih.gov For example, the dianion of a 1,3-dicarbonyl compound can react with epibromohydrin, leading to an intramolecular O-alkylation to form a tetrahydrofuran derivative. nih.gov
Another strategy involves catalytic asymmetric C-H insertion reactions. Dirhodium tetracarboxylates are effective catalysts for the intramolecular C-H insertion of diazocarbonyl compounds to form various heterocyclic systems, including dihydrofuranones, with high stereocontrol. escholarship.org
Metal-free approaches have also been developed for the synthesis of dihydrofuran derivatives. For example, hypervalent iodine reagents can mediate the C-H activation of alkynes to construct spiro-dihydrofuran and amino dihydrofuran scaffolds. rsc.org While not directly yielding a dichloro-lactone, these methods highlight the potential for developing stereoselective routes to highly functionalized dihydrofuranones.
Table 2: Comparison of Stereoselective Synthesis Strategies
| Strategy | Key Features | Potential Application | Reference |
| Chiral Auxiliary | A chiral group is temporarily incorporated into the starting material to direct the stereochemical outcome. | Could be used in a multi-step synthesis to control the stereocenter at the 5-position. | N/A |
| Asymmetric Catalysis | A chiral catalyst is used in a small amount to generate a large amount of a single enantiomer of the product. | A chiral Lewis acid or transition metal catalyst could be employed in a cyclization step. | escholarship.org |
| Substrate Control | The inherent stereochemistry of the starting material dictates the stereochemistry of the product. | A chiral starting material, such as a derivative of a natural product, could be used. | nih.gov |
Flow Chemistry Applications in Dichloro-Lactone Synthesis
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, scalability, and reaction control over traditional batch processes. mdpi.comnih.gov The use of continuous flow reactors allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for hazardous or fast reactions. nih.govnih.gov
For the synthesis of dichloro-lactones like this compound, flow chemistry could offer several benefits. The handling of potentially hazardous reagents, such as those used for chlorination, can be managed more safely in a closed-loop flow system. nih.gov Furthermore, the enhanced heat and mass transfer in flow reactors can lead to improved reaction yields and selectivity. researchgate.net
A multi-step synthesis could be "telescoped" in a flow system, where the product of one reaction is directly fed into the next reactor without intermediate purification, significantly improving efficiency. mdpi.com For instance, the formation of the dihydrofuranone ring could be followed by a chlorination step in a sequential flow setup. The integration of real-time monitoring techniques can allow for rapid process optimization.
Table 3: Advantages of Flow Chemistry in Dichloro-Lactone Synthesis
| Advantage | Description | Reference |
| Enhanced Safety | Improved handling of hazardous reagents and better control over reaction exotherms. | nih.gov |
| Precise Control | Accurate control of temperature, pressure, and residence time leading to improved reproducibility. | nih.gov |
| Scalability | Easier and more predictable scaling of reactions from laboratory to production scale. | nih.gov |
| Process Intensification | Integration of multiple reaction and work-up steps into a continuous process. | mdpi.comresearchgate.net |
| Improved Yield and Selectivity | Enhanced mixing and heat transfer can lead to cleaner reactions with fewer byproducts. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
34619-37-9 |
|---|---|
Molecular Formula |
C8H12Cl2O2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
5-butyl-3,3-dichlorooxolan-2-one |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-3-4-6-5-8(9,10)7(11)12-6/h6H,2-5H2,1H3 |
InChI Key |
JAPULIJSISIKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(C(=O)O1)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Butyl 3,3 Dichlorodihydrofuran 2 3h One
Synthesis and Formation
A plausible synthetic route to 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one would likely involve the α,α-dichlorination of the corresponding 5-butyl-γ-butyrolactone. This precursor can be synthesized through various methods, such as the oxidation of 1,4-butanediol (B3395766) derivatives or the catalytic hydrogenation of unsaturated precursors. rsc.orggoogle.com The dichlorination step could potentially be achieved by reacting the enolate of 5-butyl-γ-butyrolactone with a chlorinating agent like sulfuryl chloride or by direct chlorination under specific conditions. google.comgoogle.com
Table 2: Potential Synthetic Precursors and Reagents
| Precursor/Reagent | Role in Synthesis |
| 5-Butyl-γ-butyrolactone | Starting material for dichlorination. |
| Sulfuryl chloride (SO₂Cl₂) | Chlorinating agent for α-position. |
| Chlorine (Cl₂) | Potential chlorinating agent. |
| Base (e.g., LDA) | To form the enolate for reaction. |
Chemical and Physical Properties
The specific physical and chemical properties of this compound are not widely reported in peer-reviewed literature and are primarily available from chemical supplier databases.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂Cl₂O₂ |
| Molecular Weight | 211.08 g/mol |
| CAS Number | 34619-37-9 |
| Appearance | Likely a liquid at room temperature |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Expected to be soluble in organic solvents |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups) and signals for the protons at the C4 and C5 positions of the lactone ring. The chemical shifts and coupling patterns of the C4 and C5 protons would provide information about the stereochemistry of the molecule.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (C2), the dichlorinated carbon (C3), the carbons of the lactone ring (C4 and C5), and the carbons of the butyl chain. The chemical shift of the C3 carbon would be significantly downfield due to the presence of the two chlorine atoms.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak cluster characteristic of a compound containing two chlorine atoms. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), there would be peaks at M, M+2, and M+4 with a characteristic intensity ratio. libretexts.orglibretexts.org Fragmentation patterns would likely involve the loss of the butyl group and cleavage of the lactone ring.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the lactone, typically in the region of 1780-1820 cm⁻¹. C-O and C-Cl stretching vibrations would also be present.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the functional groups present in the molecule: the lactone ring, the gem-dichloro group, and the butyl chain.
Reactivity of the Dichlorinated Lactone Ring
The gem-dichloro group at the α-position significantly influences the reactivity of the lactone ring. This moiety can undergo a variety of transformations, making the compound a potentially valuable synthetic intermediate.
Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles, although this may require harsh reaction conditions.
Dehydrochlorination: Treatment with a base could lead to the elimination of HCl to form an α-chloro-α,β-unsaturated lactone, a valuable synthon in its own right.
Reductive Dechlorination: The chlorine atoms could be removed using reducing agents to yield the corresponding 5-butyl-γ-butyrolactone.
Potential Research Applications
While no specific applications have been reported, the structure of this compound suggests several areas for future research.
Intermediate in Organic Synthesis: Its potential for transformation into other functionalized lactones makes it a candidate for use in the synthesis of more complex molecules.
Scaffold for Bioactive Compounds: Lactone-containing molecules often exhibit biological activity. This compound could be used as a starting point for the synthesis of new compounds to be screened for pharmacological properties.
Chemical Reactivity and Reaction Mechanisms of 5 Butyl 3,3 Dichlorodihydrofuran 2 3h One
Nucleophilic Reactions at Carbonyl Center
The carbonyl group of the lactone ring in 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one is an electrophilic center susceptible to attack by various nucleophiles. The presence of two electron-withdrawing chlorine atoms at the adjacent carbon enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to unsubstituted lactones.
Common nucleophilic reactions at the carbonyl center include additions of organometallic reagents, such as Grignard reagents and organolithium compounds. libretexts.org These reactions typically lead to the opening of the lactone ring. For instance, reaction with a Grignard reagent (R'MgX) would initially form a tertiary alcohol after acidic workup. libretexts.orgleah4sci.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by the cleavage of the acyl-oxygen bond of the lactone.
Amines can also act as nucleophiles, attacking the carbonyl carbon to yield amides. This reaction usually requires heating and can be influenced by the nature of the amine. youtube.com Primary and secondary amines are expected to react to form the corresponding N-substituted amides after ring opening.
The table below summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Expected Product Type |
| Grignard Reagent | R'MgX | Ring-opened tertiary alcohol |
| Organolithium Reagent | R'Li | Ring-opened tertiary alcohol |
| Amine | R'NH2 | Ring-opened N-substituted amide |
| Hydride | LiAlH4 | Ring-opened diol |
Electrophilic Reactions on the Furanone Ring
While the carbonyl group is electron-deficient, the furanone ring itself is generally considered electron-rich and can potentially undergo electrophilic attack, although this is less common for lactones compared to other heterocyclic systems. The presence of the electron-withdrawing gem-dichloro group deactivates the ring towards electrophilic substitution.
However, under certain conditions, electrophilic addition to the enol or enolate form of the lactone can occur at the α-carbon. fiveable.mepearson.com Alpha-halogenation of ketones and esters is a well-established reaction that proceeds through an enol or enolate intermediate. fiveable.menih.govfiveable.me In the case of this compound, further halogenation at the α-position is not possible due to the absence of α-hydrogens.
Radical Reactions and Initiated Transformations
The carbon-chlorine bonds in this compound can be susceptible to homolytic cleavage under radical conditions, initiated by radical initiators or light. Radical reactions can lead to a variety of products through substitution or addition pathways.
For instance, radical-initiated reactions could involve the abstraction of a chlorine atom to form a carbon-centered radical at the 3-position. This radical intermediate could then participate in subsequent reactions, such as dimerization, or reaction with other radical species present in the reaction mixture.
Dehydrochlorination Pathways and Product Formation
The presence of chlorine atoms and adjacent protons in the molecule allows for dehydrochlorination reactions, typically under basic conditions. The elimination of hydrogen chloride can lead to the formation of unsaturated lactones. The regioselectivity of the elimination will depend on the relative acidity of the protons and the stability of the resulting alkene.
In this compound, there are protons at the 4-position. Base-mediated elimination of HCl could potentially lead to the formation of a double bond between C3 and C4, resulting in 5-Butyl-3-chloro-4,5-dihydrofuran-2(3H)-one. A second dehydrochlorination could then potentially lead to a furanone derivative.
Rearrangement Reactions
Lactones, particularly those with specific substitution patterns, can undergo various rearrangement reactions under thermal or catalytic conditions. These rearrangements can lead to the formation of different ring systems or acyclic products. rsc.orgrsc.orgnih.gov
For this compound, rearrangements could be initiated by Lewis acids, which coordinate to the carbonyl oxygen or the ether oxygen of the lactone, facilitating bond cleavage and subsequent rearrangement. nih.gov For example, a nih.govnih.gov-sigmatropic rearrangement is a possibility under specific thermal or catalytic conditions if a suitable precursor is formed. rsc.orgnih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for predicting product outcomes and optimizing reaction conditions.
Transition State Analysis in Catalytic Reactions
Computational chemistry provides powerful tools for investigating reaction mechanisms, including the analysis of transition states. iisc.ac.in For catalytic reactions involving this compound, transition state analysis can elucidate the role of the catalyst and the factors that control the stereoselectivity and regioselectivity of the reaction. For example, in a Lewis acid-catalyzed rearrangement, computational studies could model the interaction of the Lewis acid with the lactone and calculate the energy barriers for different possible rearrangement pathways. This information is invaluable for designing more efficient and selective catalytic systems.
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom's isotopic substitution affects the rate of a chemical reaction. wikipedia.orglibretexts.org It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). A KIE greater than 1 (kL/kH > 1) is known as a normal isotope effect, while a KIE less than 1 is an inverse isotope effect.
Primary Kinetic Isotope Effects (PKIEs)
A primary kinetic isotope effect is observed when the isotopically substituted atom is directly involved in bond breaking or formation in the rate-determining step of the reaction. libretexts.org For this compound, a reaction involving the cleavage of a C-H bond would be expected to exhibit a significant primary KIE if that bond cleavage is part of the slowest step. For instance, if a reaction involved the abstraction of a proton from the carbon adjacent to the butyl group (C5), substituting a hydrogen atom at this position with a deuterium (B1214612) atom would lead to a slower reaction rate. This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond. libretexts.org
Secondary Kinetic Isotope Effects (SKIEs)
Secondary kinetic isotope effects arise when the isotopic substitution occurs at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than PKIEs but can still provide valuable mechanistic information. wikipedia.org For this compound, an SKIE could be observed in a nucleophilic substitution reaction at the carbonyl carbon. If the hybridization of a carbon atom changes during the reaction, an SKIE can be detected. For example, in a reaction where a nucleophile attacks the carbonyl group, the hybridization of the carbonyl carbon changes from sp² to sp³. Isotopic substitution at a carbon atom adjacent to the reaction center could influence the reaction rate through steric or electronic effects. nih.gov
Hypothetical Data for a Kinetic Isotope Effect Study
To illustrate the kind of data that would be generated from a KIE study on a hypothetical reaction of this compound, consider a base-mediated elimination reaction where a C-H bond at the C4 position is broken. The table below presents hypothetical data for such an experiment.
| Reactant | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 2.5 x 10⁻⁴ | 6.8 |
| 5-Butyl-4-deuterio-3,3-dichlorodihydrofuran-2(3H)-one | 3.7 x 10⁻⁵ |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. No experimental data for this specific reaction has been found in the public domain.
A large kH/kD value, such as the hypothetical 6.8 shown above, would strongly suggest that the C-H bond at the C4 position is broken in the rate-determining step of the reaction. princeton.edu
Intermediates Identification in Reaction Sequences
Potential Intermediates in Reactions of this compound
Given the structure of this compound, several types of intermediates could be envisioned depending on the reaction conditions.
Carbocation Intermediates: In the presence of a Lewis acid or under strongly acidic conditions, the loss of a chloride ion from the C3 position could potentially lead to the formation of a dichlorinated carbocation intermediate. However, the presence of the electron-withdrawing carbonyl group and the other chlorine atom would likely destabilize such an intermediate. A more plausible scenario for carbocation formation might involve reactions at the furanone ring, particularly if a leaving group is present on the butyl chain. lumenlearning.com
Carbanion Intermediates: The presence of two chlorine atoms at the C3 position makes the protons at the C4 position more acidic. In the presence of a strong base, deprotonation at C4 could lead to the formation of a carbanion intermediate. This carbanion would be stabilized by the inductive effect of the adjacent chlorine atoms and the carbonyl group. Such an intermediate could then participate in subsequent alkylation or elimination reactions. lumenlearning.com
Radical Intermediates: Under photolytic or radical-initiating conditions, homolytic cleavage of one of the C-Cl bonds could generate a radical intermediate. This radical could then undergo further reactions, such as dimerization, or react with other molecules in the reaction mixture. The stability of carbon radicals generally follows the order tertiary > secondary > primary. lumenlearning.com
Spectroscopic and Trapping Studies
The direct observation of reactive intermediates is often challenging due to their short lifetimes. lumenlearning.com Techniques such as low-temperature NMR, EPR (for radical intermediates), and fast spectroscopic methods can sometimes be used for their detection. lumenlearning.com Alternatively, the presence of an intermediate can be inferred through chemical trapping experiments. In a trapping experiment, a substance is added to the reaction mixture that is known to react rapidly with the suspected intermediate, leading to a stable, characterizable product.
Computational and Theoretical Studies on 5 Butyl 3,3 Dichlorodihydrofuran 2 3h One
Quantum Chemical Calculations of Electronic Structure
There are no published studies detailing the quantum chemical calculations of the electronic structure of 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies (HOMO/LUMO), electron density distribution, and electrostatic potential maps. While general methodologies for these calculations are well-established, their application to this specific dichlorinated butyl lactone has not been documented in scientific literature.
Reaction Pathway Modeling and Energy Profiles
No information is available regarding the reaction pathway modeling and energy profiles for reactions involving this compound. This type of computational analysis is crucial for understanding reaction mechanisms, transition states, and the kinetics and thermodynamics of chemical transformations. Research in this area would provide valuable insights into the reactivity of the compound, but no such specific studies have been reported.
Spectroscopic Property Predictions and Correlations
There are no dedicated studies on the prediction and correlation of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound through computational methods. Theoretical spectroscopic predictions are often used to aid in the structural elucidation of newly synthesized compounds and to interpret experimental data. The absence of this research indicates a lack of detailed characterization of this molecule in the scientific literature.
Molecular Dynamics Simulations for Conformational Analysis
A search of scientific databases yielded no molecular dynamics (MD) simulations focused on the conformational analysis of this compound. MD simulations would be instrumental in exploring the molecule's conformational landscape, identifying stable conformers, and understanding the flexibility of the butyl chain and the furanone ring. This information is fundamental for a complete understanding of the molecule's three-dimensional structure and its influence on physical and chemical properties.
Structure-Reactivity Relationship Studies
Specific quantitative structure-reactivity relationship (QSRR) studies for this compound are not present in the available literature. Such studies would computationally derive descriptors to correlate the molecular structure with its chemical reactivity. While general principles of structure-reactivity can be applied, a dedicated computational investigation for this compound has not been undertaken.
Advanced Analytical Methodologies for Research on 5 Butyl 3,3 Dichlorodihydrofuran 2 3h One
High-Resolution Mass Spectrometry for Isotopic and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one, providing precise mass measurements that facilitate unambiguous elemental composition determination. When coupled with techniques like Gas Chromatography (GC-MS), it allows for the separation and identification of halogenated organic compounds from complex mixtures. acs.orgchromatographyonline.com
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). For a molecule containing two chlorine atoms, the resulting mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion [M]⁺• and its fragments. The relative intensities of these isotopic peaks (M, M+2, M+4) are predictable and serve as a definitive marker for the presence of two chlorine atoms. Analysis of the molecular ion region is a standard method to deduce the isotopic content of halogenated volatile organic compounds. acs.org
Electron impact (EI) ionization is commonly used, which often leads to extensive fragmentation. acs.org The fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways would include the loss of the butyl group, loss of chlorine atoms, and cleavage of the lactone ring. HRMS allows for the determination of the exact mass of these fragments, enabling the assignment of their elemental formulas.
Table 1: Predicted HRMS Data for the Molecular Ion of this compound (C₉H₁₄Cl₂O₂)
| Ion Formula | Isotopic Composition | Calculated m/z | Relative Abundance (%) |
| [C₉H₁₄³⁵Cl₂O₂]⁺• | Both Cl are ³⁵Cl | 239.0319 | 100.0 (Reference) |
| [C₉H₁₄³⁵Cl³⁷ClO₂]⁺• | One ³⁵Cl, One ³⁷Cl | 241.0290 | 65.0 |
| [C₉H₁₄³⁷Cl₂O₂]⁺• | Both Cl are ³⁷Cl | 243.0260 | 10.5 |
Note: Relative abundances are approximate and serve to illustrate the characteristic isotopic pattern.
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.gov For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required to assign all proton and carbon signals and confirm the connectivity of the atoms.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by mapping correlations between different nuclei. harvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For the target compound, COSY would reveal the spin systems of the butyl chain (correlations between H-1', H-2', H-3', and H-4') and the protons on the lactone ring (H-4 and H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the carbon signal for each protonated carbon in the butyl group and at the C4 and C5 positions of the furanone ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the H-4 and H-5 protons to the quaternary C-3 (bearing the chlorine atoms) and the carbonyl carbon (C-2). Correlations from the H-1' protons of the butyl group to C-4 and C-5 would confirm the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining stereochemistry. ipb.pt In this achiral molecule, NOESY can help confirm the folded or extended conformation of the butyl chain relative to the lactone ring.
Table 2: Expected 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
| COSY | H-4 ↔ H-5; H-1' ↔ H-2'; H-2' ↔ H-3'; H-3' ↔ H-4' | Connectivity within the furanone ring and the butyl chain. |
| HSQC | H-4 ↔ C-4; H-5 ↔ C-5; H-1' ↔ C-1'; etc. | Direct assignment of protonated carbons. |
| HMBC | H-5 ↔ C-2, C-3, C-4; H-4 ↔ C-2, C-3, C-5, C-1'; H-1' ↔ C-5 | Confirms the overall carbon skeleton and links the butyl group to the lactone ring. |
| NOESY | H-5 ↔ H-1' | Provides information on the spatial arrangement and preferred conformation. |
Solid-State NMR for Crystalline Forms
Solid-State NMR (SSNMR) provides detailed information about the structure and dynamics of molecules in their crystalline or amorphous solid states. rsc.org This technique is particularly valuable when single crystals suitable for X-ray diffraction are not available. For halogenated compounds, SSNMR can offer unique insights. nih.govwiley.com
For this compound, ³⁵Cl SSNMR would be particularly informative. The chlorine nucleus is a quadrupolar nucleus, and its NMR signal is highly sensitive to the local electronic environment. researchgate.net The quadrupolar coupling constant (Cq), which can be measured by SSNMR, provides direct information about the symmetry of the electric field gradient at the nucleus, reflecting the nature of the C-Cl bonds and intermolecular interactions, such as halogen bonding. wiley.com
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would reveal the number of crystallographically inequivalent molecules in the unit cell, as chemically equivalent carbons in different environments will show distinct resonances. This can be used to study polymorphism, where the same compound crystallizes in different forms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov
For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring, typically observed in the range of 1760-1800 cm⁻¹. The exact position is sensitive to ring strain and substitution. The spectrum of the parent compound, γ-butyrolactone, shows a strong C=O stretch around 1770 cm⁻¹. nist.gov The C-O-C stretching vibrations of the lactone ether linkage would also be visible, usually as strong bands in the 1250-1050 cm⁻¹ region. acs.org
The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The presence of two chlorine atoms on the same carbon (a gem-dichloro group) would likely give rise to two distinct stretching modes (symmetric and asymmetric). Raman spectroscopy is often complementary to IR, particularly for symmetric vibrations and C-Cl bonds, which can give rise to strong Raman scattering. chemicalbook.com
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| C-H (Alkyl) | Stretching | 2850-3000 | Medium-Strong |
| C=O (γ-Lactone) | Stretching | 1770-1795 | Very Strong |
| C-O | Stretching | 1150-1250 | Strong |
| C-Cl | Stretching | 650-800 | Medium-Strong |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. researchgate.net
For this compound, an X-ray crystal structure would definitively confirm the connectivity and conformation of the furanone ring and the butyl side chain. It would provide precise values for the C-Cl, C-O, and C-C bond lengths, which can be compared with theoretical values.
Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This analysis can identify and characterize intermolecular interactions, such as dipole-dipole forces and van der Waals contacts, which govern the physical properties of the solid material. Although this molecule is achiral, crystallography would be essential for determining the absolute stereochemistry if chiral centers were present.
Table 4: Hypothetical Crystal Data Table
| Parameter | Example Value |
| Chemical Formula | C₉H₁₄Cl₂O₂ |
| Formula Weight | 241.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.54 |
| c (Å) | 14.23 |
| β (°) | 98.7 |
| Volume (ų) | 1218.5 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.315 |
| R-factor | < 0.05 |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental for separating the target compound from starting materials, byproducts, and impurities, as well as for quantifying its purity. chromatographyonline.com
Gas Chromatography (GC): Given the likely volatility of this compound, GC is a highly suitable technique for its analysis. It provides excellent separation of volatile organic compounds. researchgate.net When coupled with a Flame Ionization Detector (FID), it is used for purity assessment. Coupling with a Mass Spectrometer (GC-MS) allows for both separation and identification of components in a mixture, making it a powerful tool for analyzing reaction outcomes. restek.com The use of nonpolar or medium-polarity capillary columns would be typical for this type of halogenated compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For lactones, reversed-phase HPLC (RP-HPLC) is commonly employed, often using a C8 or C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Special care must be taken during method development, as the lactone ring can be susceptible to hydrolysis to the corresponding hydroxy acid, especially at non-neutral pH. nih.govnih.gov UV detection would be possible due to the carbonyl chromophore, though the absorption may be weak. More universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) could also be employed. cmes.org
Table 5: Summary of Chromatographic Techniques and Typical Conditions
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |
| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Hydrogen | FID, MS | Purity assessment, byproduct identification, quantitative analysis. |
| HPLC | C18 or C8 Silica | Acetonitrile/Water or Methanol/Water (gradient or isocratic) | UV (≈210 nm), CAD, ELSD | Purity assessment, analysis of non-volatile impurities, stability studies. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as "this compound". This method offers high-resolution separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments.
For the analysis of chlorinated furanones and related structures, a common approach involves derivatization to enhance volatility and thermal stability, although direct injection is also possible depending on the compound's specific properties. nih.govnih.gov A typical GC-MS analysis would involve a capillary column with a non-polar or medium-polarity stationary phase, which separates compounds based on their boiling points and interactions with the phase. Electron ionization (EI) is a frequently used ionization technique, causing predictable fragmentation patterns that serve as a chemical fingerprint for the molecule. imreblank.ch
Research on analogous compounds, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (a mutagen known as MX), often employs advanced GC-MS techniques like triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS) or ion-trap mass spectrometry (GC-ITD-MS-MS). nih.govnih.gov These methods provide enhanced selectivity and sensitivity, which is crucial when analyzing complex matrices. For "this compound", a similar approach would be highly beneficial, allowing for trace-level detection and quantification.
A hypothetical GC-MS method for "this compound" might utilize a method based on those developed for other halogenated furanones. researchgate.net This could involve liquid-liquid extraction from a sample matrix, followed by analysis on a high-resolution capillary column. The mass spectrometer would be operated in selected ion monitoring (SIM) mode for targeted analysis, focusing on characteristic ions of the compound to achieve low detection limits.
Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |
| Hypothetical SIM Ions | To be determined from the compound's mass spectrum |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-performance liquid chromatography is a versatile and powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For "this compound", HPLC offers a robust method for quantification and purification.
The choice between normal-phase and reversed-phase HPLC depends on the polarity of the analyte. For butenolide derivatives, both modes have been successfully applied. tandfonline.comtandfonline.com A study on the separation of racemic γ-substituted butenolides utilized normal-phase chromatography with a mobile phase of hexane (B92381) and ethanol. tandfonline.comtandfonline.com Conversely, the analysis of the structurally related "3,3-Dichlorodihydrofuran-2(3H)-one" has been demonstrated using reversed-phase HPLC with a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com For mass spectrometric detection, the phosphoric acid would be replaced with a volatile acid like formic acid to ensure compatibility. sielc.com
Advanced detection methods significantly enhance the utility of HPLC. A Diode Array Detector (DAD) or a UV-Vis detector can provide information on the analyte's absorbance spectrum, aiding in identification. For more definitive structural elucidation and higher sensitivity, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred approach. This would allow for the accurate mass determination of the parent ion and its fragments, confirming the identity of "this compound" and enabling the analysis of potential isomers or degradation products.
Given the presence of a chiral center in related butenolide structures, chiral HPLC could also be a valuable tool for the enantioseparation of "this compound" if it were to be synthesized as a racemic mixture. Polysaccharide-based chiral stationary phases have proven effective for the resolution of similar compounds. tandfonline.comtandfonline.com
Table 2: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Liquid Chromatograph | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid for MS compatibility) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) and/or Electrospray Ionization Mass Spectrometry (ESI-MS) |
| DAD Wavelength | To be determined based on the compound's UV spectrum |
| ESI-MS Mode | Positive or Negative Ion Mode, depending on compound ionization |
Potential Research Applications in Organic Synthesis and Materials Science
Utility as a Building Block in Complex Molecule Synthesis
The dichlorinated lactone moiety serves as a versatile synthetic handle. The presence of two chlorine atoms on the same carbon atom (a gem-dichloro group) alpha to the carbonyl group activates the molecule for various nucleophilic substitution reactions. This functionality could be exploited to introduce diverse substituents, paving the way for the synthesis of more complex molecular architectures.
For instance, reaction with nucleophiles could lead to the formation of α-substituted or α,α-disubstituted γ-butyrolactones, which are common motifs in many biologically active natural products. The butyl group at the γ-position provides a lipophilic domain, which could be advantageous in modulating the solubility and biological interactions of the resulting molecules.
Hypothetical Transformation:
| Starting Material | Reagent | Potential Product | Transformation Type |
|---|---|---|---|
| 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one | Nucleophile (e.g., R-NH2, R-OH, R-SH) | α-substituted-γ-butyrolactone derivatives | Nucleophilic Substitution |
Precursor for Advanced Organic Materials
The lactone ring of this compound has the potential to undergo ring-opening polymerization to form polyesters. The presence of the butyl side chain could influence the physical properties of the resulting polymer, such as its crystallinity, glass transition temperature, and solubility. The chlorine atoms could either be retained to impart specific properties like flame retardancy or be chemically modified post-polymerization to introduce new functionalities.
The ability to tailor the properties of the resulting polymer by modifying the side chain and the dichlorinated moiety makes this compound a person of interest as a monomer for the synthesis of novel polyesters with potential applications in biodegradable plastics, drug delivery systems, or specialized coatings.
Potential Polymerization Reaction:
| Monomer | Polymerization Method | Potential Polymer | Potential Application |
|---|---|---|---|
| This compound | Ring-Opening Polymerization | Poly(3,3-dichloro-5-butyl-γ-butyrolactone) | Biodegradable materials, flame retardant polymers |
Role in Catalyst Development or Ligand Design
While direct catalytic activity of this compound is not documented, its structure lends itself to modification for the development of novel ligands for catalysis. The lactone ring can be opened to reveal a carboxylic acid and a secondary alcohol, both of which can act as coordinating groups for metal centers. The butyl group can provide steric bulk, which is often crucial in controlling the selectivity of a catalyst.
Furthermore, the dichlorinated carbon could potentially be a site for further functionalization to introduce specific donor atoms (e.g., phosphorus, nitrogen) to create multidentate ligands. These tailored ligands could find applications in asymmetric catalysis, where the chiral environment around the metal center dictates the stereochemical outcome of a reaction.
Intermediacy in Novel Chemical Transformations
The gem-dichloro functionality in this compound is a precursor to other important functional groups. For example, reductive dechlorination could yield the corresponding monochlorinated or non-chlorinated lactone. Alternatively, elimination reactions could lead to the formation of an α,β-unsaturated lactone, a valuable Michael acceptor in organic synthesis.
The combination of the lactone ring and the dichlorinated carbon offers a platform for exploring novel chemical transformations. For instance, reactions that involve the simultaneous transformation of both functionalities could lead to the rapid construction of complex and unique molecular scaffolds that are not easily accessible through other synthetic routes. The study of such transformations could expand the synthetic chemist's toolbox and enable the discovery of new reaction pathways.
Environmental Transformation and Degradation Studies of Halogenated Dihydrofuranones
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
No specific studies on the photolysis or hydrolysis of 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one were found. In general, the carbon-chlorine bond in organochlorine compounds can be susceptible to cleavage under ultraviolet (UV) radiation, a process known as photolysis. wisc.edursc.orgnsf.gov The rate and extent of photolysis depend on factors such as the wavelength of light, the presence of photosensitizing agents in the environment (e.g., humic substances), and the chemical structure of the compound itself. nih.gov For some chlorinated compounds, photolysis can lead to the formation of reactive species like hydroxyl radicals and chlorine radicals, which can further drive degradation. wisc.edursc.orgnsf.gov
Hydrolysis, the reaction with water, is another potential abiotic degradation pathway for some chlorinated compounds. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. For instance, the hydrolysis of some chlorinated ethanes has been shown to be temperature-dependent. nih.gov However, without experimental data for this compound, its susceptibility to hydrolysis remains speculative.
Biotic Degradation Mechanisms (e.g., Microbial Metabolism)
There is no available information regarding the microbial metabolism of this compound. Generally, the biodegradability of organochlorine compounds is highly variable and depends on the specific compound, the environmental conditions, and the types of microorganisms present. researchgate.netresearchgate.net Some chlorinated compounds can be degraded by microorganisms under either aerobic (oxygen-rich) or anaerobic (oxygen-poor) conditions. nih.govresearchgate.net
Under anaerobic conditions, a key degradation process for some chlorinated compounds is reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms. nih.gov Aerobic degradation can involve oxygenases, enzymes that incorporate oxygen into the molecule, initiating its breakdown. eurochlor.org The presence of other organic matter can sometimes facilitate the breakdown of a persistent compound through a process called cometabolism. eurochlor.org The complex structure of this compound, with its dichlorinated lactone ring and butyl side chain, makes it difficult to predict its biodegradability without specific studies.
Identification of Degradation Products and Metabolites
Due to the lack of degradation studies, no degradation products or metabolites of this compound have been identified. In general, the degradation of chlorinated compounds can lead to a variety of smaller, often less chlorinated, molecules. nih.gov For example, the degradation of some organochlorine pesticides can result in persistent and sometimes toxic metabolites. proquest.com Without experimental evidence, the potential transformation products of this compound remain unknown.
Environmental Persistence and Mobility in Different Media (e.g., Soil, Water)
The environmental persistence and mobility of this compound have not been documented. The persistence of organochlorine compounds in the environment can range from days to years. nih.govchesci.com Factors influencing persistence include their resistance to abiotic and biotic degradation.
Mobility in soil and water is governed by the compound's physical and chemical properties, such as its water solubility and its tendency to adsorb to soil organic matter and sediments. frontiersin.orgepa.gov Compounds with low water solubility and a high affinity for organic carbon tend to be less mobile in water and more likely to accumulate in soil and sediment. frontiersin.orgtandfonline.com The presence of a butyl group in this compound suggests it may have some lipophilic (fat-loving) character, which could influence its partitioning in the environment. However, without measured values for properties like the octanol-water partition coefficient (Kow), any assessment of its mobility is speculative.
Chemical Transformation in Simulated Environmental Systems
No studies on the chemical transformation of this compound in simulated environmental systems, such as laboratory models of soil or water environments, were found in the reviewed literature. Such studies are crucial for understanding the potential degradation pathways and the formation of transformation products under controlled conditions that mimic natural environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
